molecular formula C14H19NO3 B11815527 2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B11815527
M. Wt: 249.30 g/mol
InChI Key: QIPNKIFHXVWIFF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

It features an ethoxy group attached to a phenyl ring and a pyrrolidine moiety, which contributes to its biological properties.

Antibacterial and Antifungal Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have evaluated various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameTarget BacteriaMIC (mg/mL)
This compoundStaphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.015

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against various bacterial strains, with lower values signifying higher potency.

The mechanism through which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis. This aligns with findings from related studies on pyrrolidine compounds that demonstrated similar mechanisms leading to bacterial cell death or growth inhibition .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. It has been found to inhibit inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

Table 2: Anti-inflammatory Activity

Compound NameCytokine InhibitionIC50 (µM)
This compoundTNF-alpha15
IL-612

Case Studies

  • Case Study on Cancer Cell Lines : A study examined the effects of various pyrrolidine derivatives on cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The results indicated that certain derivatives, including this compound, significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Clinical Trials : Preliminary clinical trials have suggested that compounds with similar structures may exhibit beneficial effects in treating chronic inflammatory diseases. Further studies are needed to establish the efficacy and safety profile of this compound in clinical settings.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C14H19NO3/c1-2-18-12-7-5-11(6-8-12)13(14(16)17)15-9-3-4-10-15/h5-8,13H,2-4,9-10H2,1H3,(H,16,17)

InChI Key

QIPNKIFHXVWIFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)N2CCCC2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.